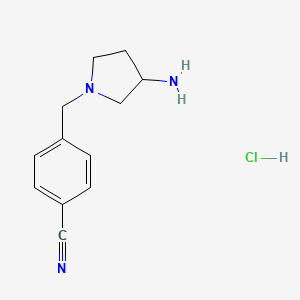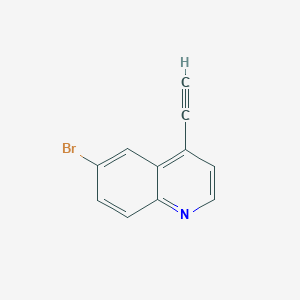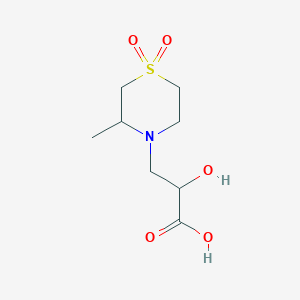![molecular formula C14H11N3O B11873990 N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide CAS No. 160320-33-2](/img/structure/B11873990.png)
N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound includes a fused naphthyridine ring system, which is a key feature contributing to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired naphthyridine compound in moderate to high yields (62-88%).
Another approach involves the cyclization of N-(3-oxoalkyl)- and N-(3-oxoalkenyl)amides and thioamides. This method has been used to prepare various naphthyridine derivatives, including this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce reduced naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, as a neurokinin receptor antagonist, it binds to neurokinin receptors, inhibiting their activity and resulting in muscle relaxation . As an HIV integrase inhibitor, it prevents the integration of viral DNA into the host genome, thereby inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: Known for its antimicrobial properties and use in drug development.
1,5-Naphthyridine: Used in the synthesis of biologically active compounds and as ligands in coordination chemistry.
Benzo[c][1,7]naphthyridine: Explored for its potential as an anticancer agent and in the development of light-emitting diodes.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
160320-33-2 |
|---|---|
Molekularformel |
C14H11N3O |
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
N-benzo[f][1,7]naphthyridin-7-ylacetamide |
InChI |
InChI=1S/C14H11N3O/c1-9(18)17-12-6-2-4-11-10-5-3-7-15-13(10)8-16-14(11)12/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
QHGXSCJQHOCTFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC2=C3C=CC=NC3=CN=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate](/img/structure/B11873961.png)







